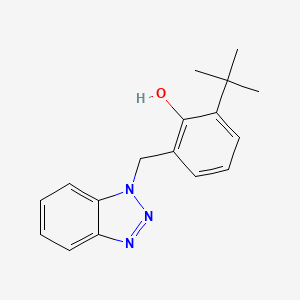

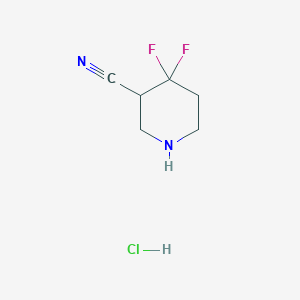

![molecular formula C21H21ClN2O3S B2579016 3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole CAS No. 878057-79-5](/img/structure/B2579016.png)

3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole, also known as CPI-613, is a novel anticancer drug that has been developed in recent years. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

- Tandem Copper Catalysis: A process involving intramolecular ligand stabilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Cu-catalyzed C-N coupling has been utilized to prepare 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles. These intermediates serve as α-imino rhodium carbene precursors, facilitating the synthesis of a variety of valuable indole molecules, including pyrrolo[2,3-b]indoles and spirocyclopropyl iminoindoles (Xing et al., 2014).

- Sulfenylation Reactions: The methylsulfenylation of indoles using specific sulfenylating agents has been explored to synthesize mono and disubstituted indoles and pyrroles, highlighting a method to functionalize these heterocycles (Gilow et al., 1991).

- Palladium-Catalyzed Sulfonylation: A method for the direct C-H bond sulfonylation of indoles with sulfur dioxide insertion, using palladium catalysis under mild conditions, demonstrates an efficient synthesis of 2-sulfonated indoles (Liu et al., 2017).

- Cascade Radical Addition/Cyclization/Isomerization: A sodium iodide-catalyzed process for synthesizing 2-sulfonated 9H-pyrrolo[1,2-a]indoles showcases an efficient approach involving sulfonyl-radical-involved cascade cyclization-isomerization, underlining the utility in constructing complex indole frameworks (Zhang et al., 2017).

Potential Biological and Pharmacological Applications

- Antioxidant Activity: The synthesis of 3-(organylselanyl)-1 H-indoles and their evaluation for antioxidant activity reveal the potential biological applications of these compounds in reducing oxidative stress (Vieira et al., 2017).

- Anti-HIV-1 Activity: Indolyl aryl sulfones have been identified as exceptionally potent inhibitors against HIV-1, underscoring the therapeutic potential of indole derivatives in antiviral drug development (Ragno et al., 2006).

properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c22-18-9-3-1-7-16(18)15-28(26,27)20-13-24(19-10-4-2-8-17(19)20)14-21(25)23-11-5-6-12-23/h1-4,7-10,13H,5-6,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYWVDYUYNGHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

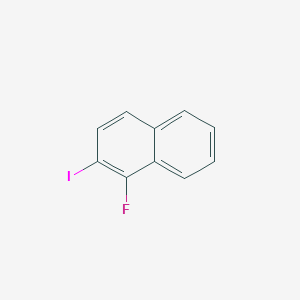

![2-Chloro-N-[2-(1-methylindazol-3-yl)propan-2-yl]acetamide](/img/structure/B2578936.png)

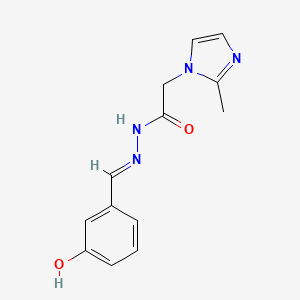

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2578942.png)

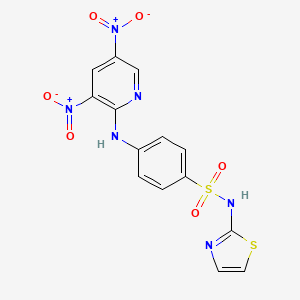

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2578949.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)